2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
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Overview
Description
Chloroacetamides are a class of compounds that have been used in various applications such as herbicides, antifungal agents, and disinfectants . They are typically synthesized by reacting amines with chloroacetyl chloride .
Synthesis Analysis
The synthesis of chloroacetamide derivatives often involves the reaction of amines with chloroacetyl chloride . This reaction is typically carried out at room temperature with stirring for a few hours .Molecular Structure Analysis
The molecular structure of chloroacetamides can be analyzed using various spectroscopic techniques. For example, the presence of N-H…O hydrogen bonds between the molecules can be identified through crystal structure analysis .Chemical Reactions Analysis
Chloroacetamides can participate in various chemical reactions. For instance, they can act as intermediates in nucleophilic substitution reactions with different aqueous amines .Physical And Chemical Properties Analysis
The physical and chemical properties of chloroacetamides can be determined using various techniques. For instance, the melting point can be checked with an open-ended capillary tube method .Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential use as an antimicrobial agent. Derivatives of chloroacetamide, such as the ones related to this compound, have shown promising results in inhibiting the growth of various bacterial and fungal species. This is particularly significant in the development of new treatments for infections caused by drug-resistant pathogens .
Anticancer Activity
Research has indicated that chloroacetamide derivatives can exhibit antiproliferative effects, particularly against certain cancer cell lines like human breast adenocarcinoma (MCF7). These compounds may interfere with the cell cycle of cancer cells, thereby inhibiting their growth and proliferation .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets. This is crucial for rational drug design, allowing researchers to predict how these molecules might bind to enzymes or receptors within the body .
Synthesis of Bioactive Molecules
Chloroacetamide derivatives serve as key intermediates in the synthesis of more complex bioactive molecules. They can be used to create a variety of compounds with potential medicinal properties, including anti-inflammatory and antitumor activities .
Material Science
In materials science, chloroacetamide derivatives are valuable as cross-linking agents. They can be utilized in the synthesis of polymers and other materials that require specific structural properties .
Analytical Chemistry
These compounds can be used in analytical chemistry as derivatizing agents. They react with specific functional groups, facilitating the analysis of complex mixtures by improving the detection and quantification of various substances .
Agricultural Chemistry
As part of agricultural chemistry, chloroacetamide derivatives have been explored for their herbicidal properties. They can be applied to control the growth of weeds and other undesirable plants in crop production .
Pharmaceutical Manufacturing
The compound and its derivatives are also important in the pharmaceutical industry. They are involved in the manufacturing process of various drugs, serving as building blocks for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
While the specific mechanism of action for “2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide” is not known, related compounds have been studied for their inhibitory activity against certain enzymes. For example, some chloroacetamide derivatives have been found to inhibit the enzyme urease, which is essential for the survival of certain bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-11(2)6-7-25-13-5-4-12(8-14(13)24-3)17(20-15(22)9-18)21-16(23)10-19/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOGQCNODWCUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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